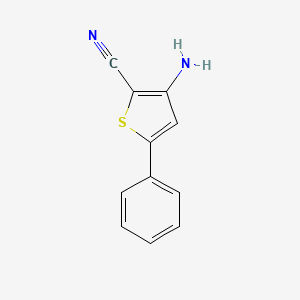










|
REACTION_CXSMILES
|
[S-2:1].[Na+].[Na+].Cl[C:5]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH:6][C:7]#[N:8].Cl[CH2:16][C:17]#[N:18].C[O-].[Na+]>CN(C=O)C.CO.O>[NH2:8][C:7]1[CH:6]=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[S:1][C:16]=1[C:17]#[N:18] |f:0.1.2,5.6|
|


|
Name
|
|
|
Quantity
|
0.95 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-2].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
12.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=CC#N)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
|
|
Quantity
|
0.77 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
|
Name
|
|
|
Quantity
|
0.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred the mixture at 60-70° C. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
again stirred at 60-70° C. for 2 h
|
|
Duration
|
2 h
|
|
Type
|
STIRRING
|
|
Details
|
stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued for 1 h at the same temperature
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
was allowed to rt
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
The solid separated
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was recrystallized from hexane-chloroform
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(SC(=C1)C1=CC=CC=C1)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 150 mg | |
| YIELD: PERCENTYIELD | 8% | |
| YIELD: CALCULATEDPERCENTYIELD | 6.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |